![molecular formula C17H19NO2 B1607305 (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one CAS No. 75656-91-6](/img/structure/B1607305.png)
(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
Descripción general
Descripción
(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[721It was first isolated from the leaves of the endemic New Caledonian plant Knightia strobilina in 1980 . (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one is known for its complex molecular structure and has been the subject of various studies aimed at understanding its synthesis, reactions, and applications.
Métodos De Preparación
The synthesis of (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one involves several steps, starting with the addition of cinnamoyl cyanide to tropinone lithium enolate. This reaction is typically carried out in the presence of butyl lithium and lithium chloride, resulting in the formation of chalcostrobamine. Subsequent treatment with sulfuric acid yields a mixture of this compound and its epimer, which can be separated by column chromatography Industrial production methods for (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[721
Análisis De Reacciones Químicas
(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include butyl lithium, lithium chloride, and sulfuric acid. The major products formed from these reactions are this compound and its epimers. The enantioselective synthesis of this compound has been a focal point of research, with studies demonstrating the use of chiral lithium amides to achieve high enantiomeric excess .
Aplicaciones Científicas De Investigación
(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying enantioselective synthesis and reaction mechanisms. In biology, this compound has been investigated for its potential as a fluorescent probe, aiding in the detection and analysis of biomolecules . In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology. Industrial applications of this compound are still in the exploratory phase, but its unique properties make it a promising candidate for various chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one involves its interaction with specific molecular targets and pathways. . Further research is needed to elucidate the exact pathways and molecular targets involved in its action.
Comparación Con Compuestos Similares
(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one is structurally related to other tropane alkaloids, such as atropine and scopolamine. These compounds share a similar core structure but differ in their functional groups and biological activities. Other similar compounds include chalcostrobamine and its epimers, which are intermediates in the synthesis of this compound .
Propiedades
IUPAC Name |
(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18-12-7-8-13(18)17-14(19)10-15(20-16(17)9-12)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCUGCCLJBVSAQ-IPYPFGDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1C3=C(C2)O[C@@H](CC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75656-91-6 | |
| Record name | (2S,5S,8R)-2,3,6,7,8,9-Hexahydro-10-methyl-2-phenylcyclohepta[b]pyran-5,8-imin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75656-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-, (2alpha,5beta,8beta)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075656916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



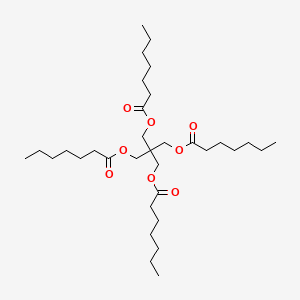
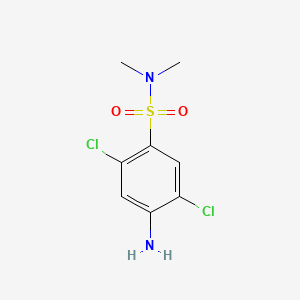


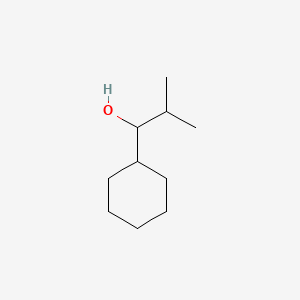

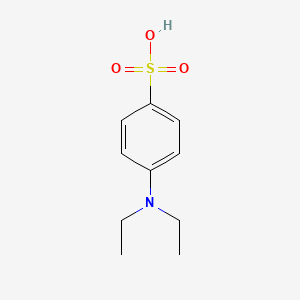
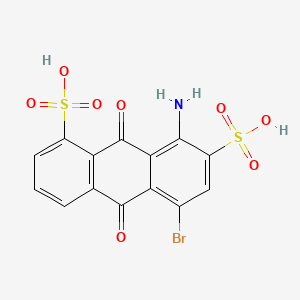

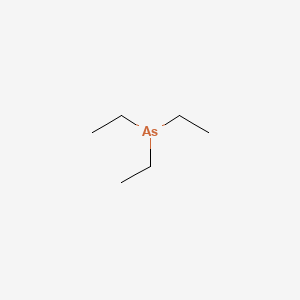
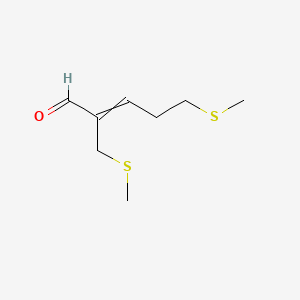
![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
